molecular formula C20H14BrN3O2S B11972062 (5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11972062
M. Wt: 440.3 g/mol
InChI Key: FTOMXHUJASCRJT-SFQUDFHCSA-N
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Description

(5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes an allyloxybenzylidene group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, allyl alcohol, and thiazolo[3,2-b][1,2,4]triazole derivatives. The synthetic route may involve the following steps:

    Formation of Allyloxybenzaldehyde: Allyl alcohol reacts with 4-bromobenzaldehyde in the presence of an acid catalyst to form 4-(allyloxy)benzaldehyde.

    Condensation Reaction: The 4-(allyloxy)benzaldehyde undergoes a condensation reaction with a thiazolo[3,2-b][1,2,4]triazole derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazoles.

Scientific Research Applications

(5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-(methoxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-[4-(ethoxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The presence of the allyloxy group in (5E)-5-[4-(allyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H14BrN3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14BrN3O2S/c1-2-11-26-16-9-3-13(4-10-16)12-17-19(25)24-20(27-17)22-18(23-24)14-5-7-15(21)8-6-14/h2-10,12H,1,11H2/b17-12+

InChI Key

FTOMXHUJASCRJT-SFQUDFHCSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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